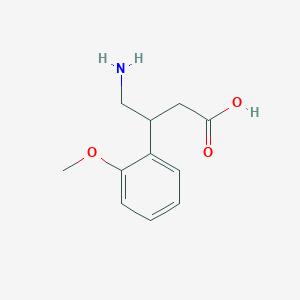

4-Amino-3-(2-methoxyphenyl)butanoic acid

Descripción

Contextualization within Butanoic Acid Derivatives and Amino Acid Analogs

Historical Development of Related Butyric Acid and Amino Acid Derivatives in Research

The journey into the therapeutic potential of butyric acid (systematically named butanoic acid) and its derivatives has spanned decades. nih.gov Butyric acid, a short-chain fatty acid, was first identified in 1814 and is a natural product of fermentation in the mammalian gut. wikipedia.org Early research focused on its physiological roles, particularly in colon health. wikipedia.orgnih.gov In subsequent years, scientific inquiry expanded to its derivatives, which were developed to improve the parent molecule's stability and therapeutic profile. nih.govextrapolate.com These derivatives have been investigated for a range of applications, demonstrating the versatility of the butanoic acid scaffold in medicinal chemistry. biointerfaceresearch.comkoreascience.kr

Parallel to this, the field of pharmacology has seen extensive development of amino acid analogs. Amino acids are fundamental to life, but their utility as drugs can be limited. frontiersin.org Researchers have historically synthesized analogs—molecules with modified structures—to enhance properties like bioavailability, target specificity, or to act as antagonists in biological pathways. nih.govresearchgate.net This strategy has led to the development of numerous drugs. nih.govfrontiersin.org The design of GABA analogs, in particular, has been a fruitful area of research, yielding compounds that interact with the central nervous system. A prominent example is 4-Amino-3-phenylbutanoic acid, which gained attention for its neurological effects. smolecule.comncats.io

Significance of Methoxy-Substituted Phenyl Rings in Bioactive Compounds

The presence of a methoxy (B1213986) (-OCH3) group on a phenyl ring is a common and impactful feature in many biologically active molecules. researchgate.net Medicinal chemists frequently incorporate this group to modulate a compound's properties. The methoxy group can significantly influence a molecule's lipophilicity (its ability to dissolve in fats and oils), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com

Furthermore, the methoxy group's electronic properties can enhance a molecule's binding affinity to its biological target. researchgate.net It can act as a hydrogen bond acceptor and its presence can alter the electron distribution of the aromatic ring, influencing interactions with proteins and enzymes. researchgate.netmdpi.com The position of the methoxy group on the phenyl ring—whether it is in the ortho (2-), meta (3-), or para (4-) position—is crucial, as different isomers can have vastly different biological activities and metabolic stabilities. nih.govnih.gov Studies on various classes of compounds, from flavanones to biphenyls, have shown that methoxy substitution can either increase or decrease cytotoxicity and other biological effects depending on its location. nih.govnih.gov

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15NO3 |

|---|---|

Peso molecular |

209.24 g/mol |

Nombre IUPAC |

4-amino-3-(2-methoxyphenyl)butanoic acid |

InChI |

InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-9(10)8(7-12)6-11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14) |

Clave InChI |

SYJLCBIXKAZNEN-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1C(CC(=O)O)CN |

Origen del producto |

United States |

Positioning of 4 Amino 3 2 Methoxyphenyl Butanoic Acid As a Subject of Academic Inquiry

Uniqueness of the 2-Methoxyphenyl Substitution Pattern

The substitution of the methoxy (B1213986) group at the 2-position (ortho) of the phenyl ring is a key structural feature. This ortho-methoxy group can impose significant conformational constraints on the molecule. Unlike a methoxy group at the more distant para-position, the ortho-substituent is positioned close to the bond connecting the phenyl ring to the butanoic acid backbone. This proximity can influence the preferred three-dimensional shape of the molecule, which is a critical factor in how it interacts with biological targets like receptors or enzymes. The steric hindrance and electronic effects of the 2-methoxy group can lead to unique binding modes and activity profiles not observed in its isomers. acs.org Research on other bioactive molecules has demonstrated that 4-substituted-2-methoxyphenols are valuable building blocks for creating complex structures with significant biological activity. nih.govresearchgate.net

Distinctions from Isomeric and Structurally Similar Butanoic Acid Derivatives

To fully appreciate the unique position of 4-Amino-3-(2-methoxyphenyl)butanoic acid, it is useful to compare it with its isomers and structurally related compounds. The most direct comparisons are with its positional isomers, where the methoxy group is at the 3- (meta) or 4- (para) position, and with the parent compound lacking the methoxy group, 4-Amino-3-phenylbutanoic acid.

Each of these molecules, while sharing the same core structure, presents a different profile to a biological system. The change in the methoxy group's position alters the molecule's electronic distribution, polarity, and steric profile. For instance, a para-substituent generally has a more straightforward electronic influence on the ring, while an ortho-substituent adds significant steric and potential intramolecular hydrogen-bonding interactions. These differences are expected to translate into distinct pharmacological and chemical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Position of Methoxy Group |

| 4-Amino-3-(2-methoxyphenyl)butanoic acid | C11H15NO3 | 209.24 | 2- (ortho) |

| 4-Amino-3-(3-methoxyphenyl)butanoic acid | C11H15NO3 | 209.24 | 3- (meta) |

| 4-Amino-3-(4-methoxyphenyl)butanoic acid | C11H15NO3 | 209.24 | 4- (para) |

| 4-Amino-3-phenylbutanoic acid | C10H13NO2 | 179.22 | N/A |

This table provides a comparative overview of 4-Amino-3-(2-methoxyphenyl)butanoic acid and its closely related structural analogs. Data sourced from various chemical databases. scbt.com

The parent compound, 4-Amino-3-phenylbutanoic acid, serves as a crucial reference point. biosynth.com The addition of the methoxy group, regardless of its position, increases the molecular weight and introduces a potential site for metabolism (O-demethylation), while also altering its lipophilicity and hydrogen bonding capacity. mdpi.com The specific location of this group, particularly at the 2-position, suggests that 4-Amino-3-(2-methoxyphenyl)butanoic acid possesses a unique combination of steric and electronic properties that warrant dedicated scientific investigation.

Synthetic Methodologies and Chemical Transformations of 4-Amino-3-(2-methoxyphenyl)butanoic Acid

The synthesis of β-amino acids, particularly those with aryl substituents at the β-position like 4-Amino-3-(2-methoxyphenyl)butanoic acid, is a significant area of research due to their role as building blocks for pharmaceuticals and peptidomimetics. hilarispublisher.com The development of stereoselective methods is crucial for accessing enantiomerically pure compounds, which are often required for biological activity.

Molecular Mechanisms and Biochemical Interactions

Enzyme Activity Modulation

Interactions with Metabolic Enzymes and Pathways (excluding human metabolism)

There is currently no available scientific literature detailing the interactions of 4-Amino-3-(2-methoxyphenyl)butanoic acid with metabolic enzymes or its metabolic pathways in non-human preclinical models. Research into how this specific compound is metabolized, and which enzymes are involved in its degradation or transformation in these systems, has not been published.

Cellular Signaling Pathway Interventions (Preclinical Focus)

While research exists on the anti-inflammatory effects of structurally related compounds, there is a notable absence of preclinical studies focusing specifically on 4-Amino-3-(2-methoxyphenyl)butanoic acid.

No dedicated studies were found that investigate the direct effects of 4-Amino-3-(2-methoxyphenyl)butanoic acid on key anti-inflammatory pathways, such as the modulation of interleukin-6 (IL-6) and interleukin-1β (IL-1β) mRNA expression in cell lines. Consequently, there is no data to populate a table on this topic for the specified compound.

Similarly, the preclinical antioxidant mechanisms of 4-Amino-3-(2-methoxyphenyl)butanoic acid have not been elucidated in the available scientific literature. There are no studies that detail its capacity for reactive oxygen species (ROS) scavenging or its influence on antioxidant enzymes in a preclinical setting. Therefore, a data table on its antioxidant mechanisms cannot be constructed.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical pharmacological data available for the chemical compound “4-Amino-3-(2-methoxyphenyl)butanoic acid.”

Extensive searches were conducted to locate information pertaining to the in vitro and in vivo biological activities of this specific molecule, as detailed in the requested article outline. These searches included queries for receptor binding assays, cell-based functional assays, and evaluations in various disease models. Additionally, investigations were made into its potential analgesic, antinociceptive, and neuropharmacological effects in animal models.

The search strategy also involved identifying and utilizing potential synonyms and chemical database identifiers for "4-Amino-3-(2-methoxyphenyl)butanoic acid" to ensure a thorough review of available data.

Despite these efforts, no relevant studies providing the specific preclinical data required to populate the outlined sections and subsections were found. The scientific literature that was retrieved pertained to structurally similar but distinct compounds, such as 3-Amino-4-(4-methoxyphenyl)butanoic acid and 4-Amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid, which are not the subject of the requested article.

Therefore, it is not possible to generate the requested scientific article focusing solely on the preclinical pharmacological investigations of “4-Amino-3-(2-methoxyphenyl)butanoic acid” due to the absence of available research data in the public domain.

Preclinical Pharmacological Investigations and Biological Activities

In Vivo Studies in Animal Models

Investigations in Neuropathic Pain Models (e.g., chemotherapy-induced, diabetic models)

No specific studies investigating the efficacy or mechanism of 4-Amino-3-(2-methoxyphenyl)butanoic acid in established animal models of chemotherapy-induced (e.g., paclitaxel, oxaliplatin models) or diabetic neuropathic pain were found in the public domain.

Experimental Models for Understanding Biological Targets in Tissues (e.g., rat spinal cord)

No experimental data from in vitro or in vivo studies characterizing the biological targets (e.g., specific receptors, enzymes, or transporters) of 4-Amino-3-(2-methoxyphenyl)butanoic acid in rat spinal cord tissue or related neural tissues were identified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

The fundamental scaffold of 4-Amino-3-(2-methoxyphenyl)butanoic acid is based on the neurotransmitter GABA, but with a critical substitution on the β-carbon that significantly alters its properties. The key to its activity lies in the interplay between the GABA backbone and the substituted aromatic ring.

The amino (-NH₂) and carboxylic acid (-COOH) groups are indispensable for the biological activity of 4-Amino-3-(2-methoxyphenyl)butanoic acid, as they mimic the endogenous ligand GABA. These charged groups are critical for the molecule's interaction with the GABA-B receptor binding pocket. The γ-amino group and the α-carboxylic acid moiety are known to be essential for the binding of agonists to the GABA-B receptor. These functional groups likely form ionic bonds and hydrogen bonds with key amino acid residues within the receptor's Venus Flytrap (VFT) domain, which is responsible for ligand recognition. This interaction is a prerequisite for the conformational change in the receptor that leads to G-protein activation and subsequent downstream signaling. The zwitterionic nature of the molecule at physiological pH, due to these two groups, is also a key feature for its recognition and binding.

The defining feature of 4-Amino-3-(2-methoxyphenyl)butanoic acid is the presence of a 2-methoxyphenyl group at the β-position of the butanoic acid chain. This bulky, lipophilic substituent plays a pivotal role in modulating the compound's pharmacological properties.

Firstly, the phenyl ring itself, a feature shared with the related compound phenibut (4-amino-3-phenylbutanoic acid), is crucial for its ability to cross the blood-brain barrier, a feat that GABA itself cannot achieve efficiently. This enhanced central nervous system penetration is a key structure-property relationship.

The substitution pattern on the phenyl ring further refines the molecule's interaction with the GABA-B receptor. The placement of a methoxy (B1213986) (-OCH₃) group at the ortho (2-position) of the phenyl ring can influence receptor affinity and selectivity through several mechanisms:

Steric Effects: The ortho-methoxy group introduces steric bulk near the point of attachment to the GABA backbone. This can either enhance binding by promoting a specific, favorable conformation for receptor interaction or hinder binding if it clashes with residues in the binding pocket.

Electronic Effects: The methoxy group is an electron-donating group, which can alter the electronic properties of the phenyl ring and potentially influence cation-π or other non-covalent interactions with the receptor.

Conformational Constraints: The presence of the ortho-substituent can restrict the rotation of the phenyl ring, locking the molecule into a more defined set of low-energy conformations. If one of these conformations is the "bioactive" conformation, this pre-organization can lead to a higher affinity for the receptor.

Studies on related aromatic cyclic seleninates have shown that ortho-methoxy substitution can lead to a significant reduction in activity, possibly due to steric or coordination effects. uq.edu.au While the specific impact on GABA-B receptor affinity for the 2-methoxy derivative compared to the unsubstituted phenibut has not been extensively reported in comparative studies, the substitution is expected to modulate the affinity and potentially the selectivity profile of the compound.

Impact of Stereochemistry on Pharmacological Profiles

The carbon atom to which the 2-methoxyphenyl group is attached (C3) is a chiral center, meaning that 4-Amino-3-(2-methoxyphenyl)butanoic acid exists as two non-superimposable mirror images, or enantiomers: (R)-4-Amino-3-(2-methoxyphenyl)butanoic acid and (S)-4-Amino-3-(2-methoxyphenyl)butanoic acid. Stereochemistry is a critical determinant of the pharmacological activity of this compound, as biological receptors are themselves chiral and will interact differently with each enantiomer.

Extensive research on the closely related compound phenibut has demonstrated a pronounced stereoselectivity in its interaction with the GABA-B receptor. The pharmacological activity is almost exclusively attributed to the (R)-enantiomer. The (S)-enantiomer is reported to be inactive at the GABA-B receptor.

Radioligand binding studies have quantified this difference in affinity. For phenibut, the (R)-enantiomer binds to the GABA-B receptor with significantly higher affinity than the racemic mixture, while the (S)-enantiomer shows negligible affinity. It is therefore concluded that the pharmacological effects of racemic phenibut are mediated by the (R)-isomer. Given the structural similarity, it is highly probable that 4-Amino-3-(2-methoxyphenyl)butanoic acid exhibits the same stereochemical preference, with the (R)-enantiomer being the active form at the GABA-B receptor.

| Compound | Binding Affinity (Ki) at GABA-B Receptor (μM) |

|---|---|

| (R)-Phenibut | 92 ± 3 |

| Racemic Phenibut | 177 ± 2 |

| (S)-Phenibut | Inactive |

| Baclofen (Racemic) | 6 |

This table presents comparative binding affinities of phenibut enantiomers and the related GABA-B agonist baclofen. The data for (S)-Phenibut indicates it is largely inactive. It is highly likely that 4-Amino-3-(2-methoxyphenyl)butanoic acid follows a similar pattern where the (R)-enantiomer is the active form.

The stereochemical requirement for target recognition at the GABA-B receptor is stringent. The three-dimensional arrangement of the key functional groups—the amino group, the carboxylic acid group, and the aromatic ring—must be precise to fit into the chiral binding pocket of the receptor. The superior activity of the (R)-enantiomer of phenibut suggests that its specific spatial orientation allows for optimal interactions with the amino acid residues in the GABA-B receptor's binding site. The inactive (S)-enantiomer, with its mirror-image configuration, is unable to achieve this proper alignment, likely resulting in steric clashes or an inability to form the necessary stabilizing bonds, thus preventing receptor activation. This strict stereochemical requirement is a common feature among many G-protein coupled receptors and underscores the importance of chirality in drug design.

Relationship Between Molecular Conformation and Biological Function

The biological function of 4-Amino-3-(2-methoxyphenyl)butanoic acid is dependent on its ability to adopt a specific three-dimensional shape, or conformation, that is complementary to the binding site of the GABA-B receptor. The butanoic acid chain is flexible, allowing for rotation around its single bonds. This flexibility means the molecule can exist in various conformations in solution.

However, for a molecule to be a successful agonist, it must be able to adopt a low-energy conformation that mimics the bound state of the endogenous ligand, GABA. The bulky 2-methoxyphenyl substituent plays a significant role in influencing the preferred conformation of the molecule. It can restrict the rotational freedom of the backbone, potentially favoring a more folded or extended conformation. The interaction between the ortho-methoxy group and the GABA backbone could further stabilize certain rotamers.

It is hypothesized that the active conformation for GABA-B receptor agonists involves a specific spatial relationship between the amino and carboxylic acid groups, as well as the orientation of the bulky substituent. Computational modeling and conformational analysis studies on GABA and its analogs are often employed to predict the likely bioactive conformations. For 4-Amino-3-(2-methoxyphenyl)butanoic acid, the interplay between the steric and electronic effects of the 2-methoxyphenyl group and the inherent flexibility of the GABA backbone dictates the conformational landscape, and ultimately, its ability to effectively bind to and activate the GABA-B receptor, leading to its observed biological effects.

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies

No specific molecular docking studies were identified for 4-Amino-3-(2-methoxyphenyl)butanoic acid that predict its binding mode or affinity with the GABAB1 receptor extracellular domain.

There are no available studies that identify the key amino acid residues interacting with 4-Amino-3-(2-methoxyphenyl)butanoic acid within the binding site of the GABAB1 receptor or other target proteins.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published that analyze the stability and dynamics of a complex between 4-Amino-3-(2-methoxyphenyl)butanoic acid and any target protein, including the GABAB1 receptor.

Specific conformational analyses of 4-Amino-3-(2-methoxyphenyl)butanoic acid in simulated biological environments using molecular dynamics are not described in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that specifically include 4-Amino-3-(2-methoxyphenyl)butanoic acid to predict its biological activity based on its chemical structure.

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry aims to establish a correlation between the structural or physicochemical properties of a compound and its biological activity. These models are crucial for screening virtual libraries and prioritizing candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) is a primary method used for developing such predictive models. A QSAR model for 4-Amino-3-(2-methoxyphenyl)butanoic acid and its derivatives would involve calculating a set of molecular descriptors. These can include constitutional descriptors, topological indices, connectivity indices, and quantum chemical descriptors. nih.gov Once calculated, these descriptors for a series of related compounds are used to build a mathematical model that links them to their measured biological activity (e.g., IC₅₀ or Kᵢ values).

The process typically involves:

Data Collection: Gathering a dataset of molecules structurally related to 4-Amino-3-(2-methoxyphenyl)butanoic acid with experimentally determined biological activities against a specific target.

Descriptor Calculation: Using specialized software to calculate hundreds or thousands of molecular descriptors for each compound. nih.gov

Model Building: Employing statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) or random forests to create the predictive model.

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets to ensure its reliability.

For instance, a hypothetical QSAR model's performance could be evaluated using various statistical metrics, as shown in the table below.

Table 1: Hypothetical Performance Metrics for a QSAR Model This table illustrates the typical validation statistics for a predictive QSAR model.

| Parameter | Training Set | Test Set | Description |

|---|---|---|---|

| R² (Coefficient of Determination) | 0.92 | 0.85 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| Q² (Cross-validated R²) | 0.88 | N/A | An internal validation metric indicating the model's predictive ability. |

| RMSE (Root Mean Square Error) | 0.25 | 0.31 | Measures the differences between values predicted by a model and the values observed. |

Design of Novel Analogs with Improved Potency or Selectivity

The design of novel analogs of a lead compound like 4-Amino-3-(2-methoxyphenyl)butanoic acid is a key step in drug optimization. Computational chemistry offers two main strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR), SBDD can be employed. unl.edu This involves docking the parent compound into the active site of the target protein to understand its binding mode. Based on this binding pose, modifications can be rationally designed to enhance interactions. For example, if a specific pocket in the active site is unoccupied, a functional group could be added to the butanoic acid backbone or the methoxyphenyl ring to form additional hydrogen bonds or hydrophobic interactions, thereby increasing potency. unl.edu

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods are used. These rely on the information from a set of known active molecules. Techniques like pharmacophore modeling can identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This pharmacophore model then serves as a template to design new analogs that fit the model while possessing improved properties.

The goal is to create analogs with enhanced potency or selectivity for the intended target over other proteins, which is crucial for minimizing off-target effects.

Table 2: Hypothetical Design Strategy for Novel Analogs This table illustrates how specific structural modifications to a parent compound could be designed to improve biological activity based on computational analysis.

| Analog | Modification from Parent Compound | Design Rationale | Predicted Outcome |

|---|---|---|---|

| Analog 1 | Addition of a hydroxyl group to the phenyl ring | To form a new hydrogen bond with a key residue (e.g., Serine) in the target's active site. | Increased Binding Affinity |

| Analog 2 | Replacement of methoxy (B1213986) group with a trifluoromethyl group | To enhance hydrophobic interactions within a nonpolar pocket of the binding site. | Improved Potency |

| Analog 3 | Isosteric replacement of the carboxylic acid | To improve metabolic stability while maintaining the key ionic interaction with the target. | Better Pharmacokinetic Profile |

Binding Free Energy Calculations (e.g., MMPB(GB)SA)

Molecular Mechanics Poisson-Boltzmann (or Generalized Born) Surface Area, abbreviated as MMPB(GB)SA, is a popular post-processing method used to estimate the free energy of binding of a ligand to a protein. researchgate.net This technique is often applied to snapshots from molecular dynamics (MD) simulations of the protein-ligand complex.

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The calculation includes contributions from van der Waals forces, electrostatic energy, polar solvation energy, and nonpolar solvation energy. researchgate.net

ΔG_bind = E_complex - (E_receptor + E_ligand)

This calculation provides a more accurate estimation of binding affinity than simple docking scores. Furthermore, the total binding energy can be decomposed into contributions from individual residues in the protein's active site. This "per-residue decomposition" is invaluable for identifying the key amino acids that are most critical for the interaction with 4-Amino-3-(2-methoxyphenyl)butanoic acid, guiding further structural modifications for improved potency.

Table 3: Example of MMPBSA Binding Free Energy Decomposition This table provides a hypothetical breakdown of the energy components contributing to the binding of 4-Amino-3-(2-methoxyphenyl)butanoic acid to a target protein.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |

| Electrostatic Energy (ΔE_elec) | -21.3 | Favorable |

| Polar Solvation Energy (ΔG_polar) | +38.7 | Unfavorable (desolvation penalty) |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.2 | Favorable |

In Silico Prediction of Biological Targets (excluding toxicity or ADMET)

For novel compounds or those with uncharacterized mechanisms, in silico target prediction methods can identify potential protein targets. nih.gov These approaches help in understanding a compound's polypharmacology (its ability to interact with multiple targets) and can be used for drug repurposing.

Methods for target prediction include:

Inverse Docking: In this approach, a single ligand (e.g., 4-Amino-3-(2-methoxyphenyl)butanoic acid) is docked against a large library of 3D protein structures. nih.gov The proteins are then ranked based on the predicted binding affinity, suggesting the most likely biological targets.

Chemogenomic and Machine Learning Models: These methods utilize large-scale datasets of known compound-target interactions. nih.gov They learn the relationships between chemical structures and protein targets. By representing 4-Amino-3-(2-methoxyphenyl)butanoic acid using molecular fingerprints or descriptors, these models can predict a list of probable targets based on its similarity to compounds with known activities. nih.gov

These predictions provide valuable hypotheses that can be subsequently validated through experimental assays, guiding the investigation into the compound's mechanism of action. nih.gov

Table 4: Illustrative Output from an In Silico Target Prediction Tool This table shows a hypothetical ranked list of predicted biological targets for 4-Amino-3-(2-methoxyphenyl)butanoic acid.

| Predicted Target | Target Class | Prediction Score/Probability | Rationale |

|---|---|---|---|

| GABA-B Receptor | G-protein coupled receptor | 0.91 | High structural similarity to known GABA analogs. |

| Calcium Channel Subunit | Ion Channel | 0.85 | Pharmacophore matching with known channel blockers. |

| Amino Acid Transporter | Transporter | 0.76 | Substructure similarity to endogenous amino acids. |

| Matrix Metalloproteinase-13 | Enzyme | 0.68 | Shape and electrostatic similarity to known inhibitors. |

The rigorous standards of scientific reporting necessitate that the structural elucidation and purity analysis be based on data generated directly from the compound . Without access to specific ¹H NMR, ¹³C NMR, 2D NMR, IR, and mass spectrometry data for 4-Amino-3-(2-methoxyphenyl)butanoic acid, a detailed discussion under section 7.1 is not possible. Similarly, the absence of published research on its chiral separation or use as a chromatographic standard prevents a factual and evidence-based composition of section 7.2.

Therefore, to maintain scientific integrity and adhere to the strict accuracy requirements of the request, the article cannot be generated as outlined. Proceeding would require speculation or the use of data from related but distinct molecules, which would not represent the specific characteristics of 4-Amino-3-(2-methoxyphenyl)butanoic acid.

Advanced Analytical Methodologies in Research

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation in the solid state. The resulting three-dimensional structure is crucial for computational modeling, understanding intermolecular interactions, and designing derivatives with potentially enhanced biological activity.

While specific crystallographic data for 4-Amino-3-(2-methoxyphenyl)butanoic acid is not widely available in the reviewed literature, the methodology remains the gold standard for solid-state structural elucidation. The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. Through complex mathematical transformations (Fourier analysis), this diffraction data is converted into a three-dimensional electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data Table for a Butanoic Acid Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.789 |

| β (°) | 98.76 |

| Volume (ų) | 1123.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.234 |

| R-factor | 0.045 |

Note: This table presents hypothetical data for illustrative purposes and does not represent experimentally determined values for 4-Amino-3-(2-methoxyphenyl)butanoic acid.

Determination of Absolute Stereochemistry (e.g., Marfey's method)

Since 4-Amino-3-(2-methoxyphenyl)butanoic acid possesses a chiral center at the C3 position, it can exist as two enantiomers, (R)- and (S)-4-Amino-3-(2-methoxyphenyl)butanoic acid. The determination of the absolute stereochemistry of each enantiomer is critical, as they are likely to exhibit different pharmacological and toxicological profiles. Marfey's method is a widely used and reliable technique for determining the absolute configuration of amino acids and other chiral primary amines. nih.gov

The method involves the derivatization of the chiral amine with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). uni-giessen.de This reagent creates diastereomers that can be separated and analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The elution order of the diastereomers is dependent on the absolute configuration of the original amino acid. By comparing the retention times of the derivatized unknown sample with those of derivatized standards of known configuration (i.e., authentic R- and S-enantiomers), the absolute stereochemistry of the unknown can be unequivocally assigned.

The pharmacological activity of the related compound, phenibut, is known to be stereospecific, with the (R)-enantiomer being significantly more potent as a GABA-B receptor agonist. nih.gov Therefore, determining the absolute stereochemistry of 4-Amino-3-(2-methoxyphenyl)butanoic acid is a crucial step in its development as a potential therapeutic agent.

Illustrative Data from a Hypothetical Marfey's Method Analysis:

| Sample | Retention Time (min) |

| Derivatized (R)-Standard | 25.4 |

| Derivatized (S)-Standard | 28.1 |

| Derivatized Unknown Enantiomer 1 | 25.5 |

| Derivatized Unknown Enantiomer 2 | 28.2 |

Note: This table illustrates how the comparison of retention times from an HPLC analysis would be used to assign the absolute configuration. The data is hypothetical.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes to Advanced Derivatives

The synthesis of chiral amines and amino acids is a cornerstone of medicinal chemistry, with a continuous drive towards more efficient and stereoselective methods. mdpi.comnih.govwestlake.edu.cnacs.org Future research into 4-Amino-3-(2-methoxyphenyl)butanoic acid should prioritize the development of novel synthetic strategies to access not only the parent compound with high enantiomeric purity but also a diverse library of advanced derivatives.

Key areas of exploration could include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of corresponding imines or enamides presents a powerful tool for establishing the desired stereochemistry at the C3 position. nih.govacs.org

Biocatalytic Approaches: The use of enzymes, such as amine dehydrogenases or transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.comnih.gov Protein engineering could be employed to tailor enzymes for the specific substrate, 4-Amino-3-(2-methoxyphenyl)butanoic acid. nih.gov

Modular Synthesis Platforms: Developing a modular synthetic platform would enable the rapid generation of derivatives with various substitutions on the phenyl ring, the amino group, and the carboxylic acid moiety. This would facilitate a systematic exploration of the structure-activity relationship (SAR).

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Considerations |

| Asymmetric Hydrogenation | High enantioselectivity, well-established methodology. nih.govacs.org | Catalyst cost and screening, optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity, environmentally friendly, mild reaction conditions. mdpi.comnih.gov | Enzyme availability and stability, substrate scope. nih.gov |

| Modular Synthesis | Rapid generation of diverse derivatives, systematic SAR exploration. | Development of robust and versatile reaction sequences. |

Investigation of Undiscovered Biochemical Pathways and Molecular Targets

The primary molecular targets for structurally related compounds like phenibut are the GABAB receptors and the α2δ subunit of voltage-gated calcium channels (VDCCs). researchgate.netwikipedia.org A crucial future direction for 4-Amino-3-(2-methoxyphenyl)butanoic acid is to elucidate its precise molecular targets and explore potential engagement with undiscovered biochemical pathways.

Research should focus on:

Receptor Binding Assays: Comprehensive radioligand binding studies are necessary to determine the affinity and selectivity of 4-Amino-3-(2-methoxyphenyl)butanoic acid for various GABA receptor subtypes (GABAA and GABAB) and α2δ subunits of VDCCs. nih.gov

Functional Assays: Electrophysiological techniques, such as patch-clamp recordings on cultured neurons or in brain slices, can reveal the functional consequences of receptor binding, determining whether the compound acts as an agonist, antagonist, or modulator.

Target Deconvolution: For any observed novel biological activity, unbiased screening approaches like chemical proteomics could be employed to identify previously unknown molecular targets.

The known targets of the parent compound, 4-amino-3-phenylbutanoic acid (phenibut), provide a starting point for these investigations.

| Target | Known Ligand | Potential Effect of 2-methoxy substitution |

| GABAB Receptor | R-phenibut (agonist) researchgate.netnih.gov | The 2-methoxy group could alter binding affinity and efficacy through steric or electronic effects. |

| α2δ subunit of VDCCs | R- and S-phenibut wikipedia.org | The substitution may influence the interaction with this subunit, potentially modulating its gabapentin-like effects. |

Application in Advanced Preclinical Disease Models

Given the likely CNS activity of 4-Amino-3-(2-methoxyphenyl)butanoic acid, its therapeutic potential should be evaluated in a range of advanced preclinical disease models. Based on the known effects of similar GABA analogs, relevant models could include those for anxiety disorders, neuropathic pain, and certain types of seizures.

Future preclinical studies should incorporate:

Behavioral Models: Utilizing established rodent models of anxiety (e.g., elevated plus maze, light-dark box) and pain (e.g., chronic constriction injury, spinal nerve ligation) to assess the in vivo efficacy of the compound.

Electrophysiological Models: In vivo electrophysiology in animal models can provide insights into how the compound modulates neuronal activity in specific brain circuits relevant to the disease state.

Disease-Specific Biomarkers: Measuring relevant biomarkers in preclinical models can help to elucidate the mechanism of action and provide evidence of target engagement in a disease context.

Integration with Modern Drug Discovery Paradigms

The development of 4-Amino-3-(2-methoxyphenyl)butanoic acid and its derivatives would benefit from the integration of modern drug discovery paradigms, such as fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs).

Fragment-Based Drug Design (FBDD): The core structure of 4-Amino-3-(2-methoxyphenyl)butanoic acid could serve as a starting point or a "fragment" for building more complex and potent molecules. frontiersin.orgfrontiersin.orgnih.gov By identifying how this core scaffold binds to its target, medicinal chemists can strategically "grow" the molecule to enhance affinity and selectivity. frontiersin.org

PROTACs: For targets that are difficult to inhibit with traditional small molecules, PROTAC technology offers an alternative approach. frontiersin.orgnih.govnih.govfrontiersin.org A derivative of 4-Amino-3-(2-methoxyphenyl)butanoic acid could be developed into a PROTAC, which would recruit the cellular machinery to degrade a specific target protein. This could be particularly relevant for CNS disorders characterized by the accumulation of pathogenic proteins. frontiersin.orgnih.govfrontiersin.org

| Drug Discovery Paradigm | Application to 4-Amino-3-(2-methoxyphenyl)butanoic acid | Potential Outcome |

| Fragment-Based Drug Design | The core scaffold can be used as a starting fragment for optimization. frontiersin.orgnih.gov | Development of more potent and selective analogs with improved pharmacokinetic properties. |

| PROTACs | A derivative could be functionalized to recruit an E3 ligase to a specific CNS target. frontiersin.orgfrontiersin.org | Targeted degradation of disease-causing proteins in the CNS. nih.gov |

Deepening Computational Understanding of Structure-Function Relationships

Computational modeling and simulation are indispensable tools in modern drug discovery for understanding ligand-receptor interactions and guiding the design of new molecules. scipeople.runih.govnumberanalytics.com For 4-Amino-3-(2-methoxyphenyl)butanoic acid, computational approaches can provide significant insights into its structure-function relationships.

Future computational studies should include:

Molecular Docking: Docking the compound into homology models of its putative targets (e.g., GABAB receptor, α2δ subunit) can predict binding modes and identify key interacting residues. scipeople.runih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, revealing the stability of the binding pose and the conformational changes induced upon binding. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity, thereby guiding the design of more potent compounds. youtube.com

Development of Advanced Analytical Techniques for Biological Matrices

To support preclinical and potentially future clinical studies, robust and sensitive analytical methods for the quantification of 4-Amino-3-(2-methoxyphenyl)butanoic acid in biological matrices are essential.

Future research in this area should focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS): Developing and validating highly sensitive and specific LC-MS/MS methods for the determination of the compound and its major metabolites in plasma, brain tissue, and cerebrospinal fluid. creative-proteomics.comnih.gov

Chiral Separation Methods: As the stereochemistry is likely crucial for pharmacological activity, the development of chiral chromatographic methods to separate and quantify the individual enantiomers is of high importance.

Metabolite Identification: In vitro and in vivo studies to identify the major metabolic pathways of 4-Amino-3-(2-methoxyphenyl)butanoic acid will be critical for understanding its pharmacokinetic profile and potential for drug-drug interactions.

A summary of analytical considerations is provided below:

| Analytical Technique | Purpose | Key Methodological Aspects |

| LC-MS/MS | Quantification in biological matrices. creative-proteomics.comnih.gov | High sensitivity, specificity, and throughput. |

| Chiral Chromatography | Separation and quantification of enantiomers. | Selection of appropriate chiral stationary phase. |

| Metabolite Identification | Characterization of metabolic pathways. | Use of high-resolution mass spectrometry. |

Q & A

Q. What synthetic routes are recommended for 4-Amino-3-(2-methoxyphenyl)butanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of aryl-substituted amino butanoic acids typically involves nucleophilic substitution or multi-step coupling reactions. For analogs like 4-Amino-3-(4-fluorophenyl)butanoic acid ( ), methods include catalytic hydrogenation of nitro intermediates or condensation of protected amino acids with aryl halides. Reaction temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) critically affect yield and stereochemical outcomes. For methoxy-substituted derivatives, protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) may prevent undesired side reactions during amination .

Q. How can spectroscopic techniques confirm the structure of 4-Amino-3-(2-methoxyphenyl)butanoic acid?

- Methodological Answer :

- NMR : The methoxy group (2-methoxy) will show a singlet at ~3.8–4.0 ppm (¹H NMR) and ~55 ppm (¹³C NMR). The aromatic protons will exhibit splitting patterns dependent on substitution (e.g., meta coupling for adjacent protons).

- IR : Characteristic peaks include N-H stretching (~3300 cm⁻¹ for primary amine), C=O (~1700 cm⁻¹ for carboxylic acid), and C-O-C (~1250 cm⁻¹ for methoxy).

- MS : Molecular ion [M+H]⁺ should match the molecular weight (e.g., C₁₁H₁₅NO₃: 209.23 g/mol). Fragmentation patterns can confirm the position of the methoxy group .

Q. What are the key physicochemical properties of 4-Amino-3-(2-methoxyphenyl)butanoic acid, and how do they impact experimental design?

- Methodological Answer :

- Solubility : The methoxy group increases hydrophilicity compared to chloro or fluoro analogs (e.g., 4-Amino-3-(4-chlorophenyl)butanoic acid in ). Use polar solvents (e.g., DMSO, ethanol) for in vitro assays.

- logP : Predicted logP ~1.2 (lower than chloro analogs due to methoxy’s polarity), affecting membrane permeability.

- Stability : The carboxylic acid group may require buffered solutions (pH 7–8) to prevent degradation. Storage at –20°C in anhydrous conditions is recommended .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 4-Amino-3-(2-methoxyphenyl)butanoic acid across assay systems be resolved?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell type, receptor subtype). For example, Baclofen (4-chloro analog) shows enantiomer-specific activity at GABA-B receptors ( ). Validate results using:

- Enantiomeric separation (chiral HPLC) to isolate active stereoisomers.

- Cross-species receptor profiling (e.g., human vs. rodent GABA-B receptors).

- Dose-response curves to assess potency (EC₅₀) and efficacy (Emax) under standardized conditions .

Q. How does the substitution pattern (methoxy vs. chloro/fluoro) on the phenyl ring influence receptor binding affinity and selectivity?

- Methodological Answer :

- Electron-Donating Effects : Methoxy groups increase electron density on the aromatic ring, potentially enhancing π-π interactions with receptors compared to electron-withdrawing substituents (e.g., Cl, F).

- SAR Studies : Compare binding data of 2-methoxy, 4-chloro (Baclofen, ), and 4-fluoro () analogs using radioligand displacement assays. Molecular docking can predict interactions with receptor pockets (e.g., GABA-B vs. GABA-A).

- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to binding .

Q. What chromatographic methods optimize the purification of 4-Amino-3-(2-methoxyphenyl)butanoic acid while preserving stereochemical integrity?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for separation. Retention time correlates with hydrophobicity (methoxy reduces retention vs. chloro).

- Chiral Chromatography : Employ a Chiralpak® IA column for enantiomeric resolution. Mobile phase: hexane/isopropanol (90:10) with 0.1% diethylamine.

- Validation : Monitor purity via LC-MS and compare optical rotation with literature standards .

Q. How can in silico modeling predict the metabolic stability of 4-Amino-3-(2-methoxyphenyl)butanoic acid, and what experimental validations are required?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate metabolic sites (e.g., CYP450-mediated oxidation of the methoxy group).

- Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS.

- In Vivo Validation : Pharmacokinetic studies in rodents to measure half-life (t₁/₂) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.